4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 1160250-11-2
VCID: VC2994352
InChI: InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3
SMILES: COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Molecular Formula: C15H12Cl2O3
Molecular Weight: 311.2 g/mol

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride

CAS No.: 1160250-11-2

Cat. No.: VC2994352

Molecular Formula: C15H12Cl2O3

Molecular Weight: 311.2 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride - 1160250-11-2

Specification

CAS No. 1160250-11-2
Molecular Formula C15H12Cl2O3
Molecular Weight 311.2 g/mol
IUPAC Name 4-[(3-chlorophenyl)methoxy]-3-methoxybenzoyl chloride
Standard InChI InChI=1S/C15H12Cl2O3/c1-19-14-8-11(15(17)18)5-6-13(14)20-9-10-3-2-4-12(16)7-10/h2-8H,9H2,1H3
Standard InChI Key JEIJIQPDXNEOOQ-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl
Canonical SMILES COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Cl

Introduction

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride is an organic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound is characterized by its benzoyl chloride moiety, a methoxy group, and a chlorobenzyl ether, which contribute to its unique structural properties and reactivity. The molecular formula of this compound is C₁₅H₁₂Cl₂O₃, and its CAS number is 1160250-11-2 .

Synthesis

The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves two main steps, starting from commercially available precursors such as 4-hydroxy-3-methoxybenzoic acid and 3-chlorobenzyl chloride. The process often employs reagents like thionyl chloride or oxalyl chloride to convert the ester into the corresponding benzoyl chloride derivative. The reaction conditions are critical for optimizing yield and purity, and reactions are typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Applications and Research Findings

4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride finds applications primarily in organic synthesis and pharmaceutical research. Its versatility makes it valuable across multiple scientific disciplines, highlighting its potential for further research and development.

Handling and Safety Precautions

Given its chemical properties, handling 4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride requires adherence to safety protocols. It is classified as an irritant, and laboratory personnel should take precautions to avoid exposure. Relevant data regarding stability, reactivity, and handling precautions should be followed to ensure safety during experimentation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator